molecular formula C21H21N3O3S B3677588 N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide

N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B3677588
M. Wt: 395.5 g/mol
InChI Key: IZTYKLLQDSUCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound that belongs to the class of thiazole-based compounds. This compound has gained significant attention due to its potential applications in scientific research. The purpose of

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide involves the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of pro-inflammatory molecules. This inhibition leads to a reduction in inflammation in the body. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory molecules. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been found to have neuroprotective effects and potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide is its potential applications in scientific research. This compound has been extensively studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its toxicity. This compound has been found to be toxic to certain cell lines, which limits its applications in some lab experiments.

Future Directions

There are several future directions for the study of N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide. One area of research is the development of more potent and selective inhibitors of COX-2 and 5-LOX. Another area of research is the investigation of the potential applications of this compound in the treatment of neurodegenerative diseases. Additionally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce its toxicity. Overall, the study of this compound has the potential to lead to the development of new treatments for various diseases and conditions.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been extensively studied for its potential applications in scientific research. This compound has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-4-5-18-19(16-7-6-13(2)14(3)12-16)22-21(28-18)23-20(25)15-8-10-17(11-9-15)24(26)27/h6-12H,4-5H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTYKLLQDSUCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide
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N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide
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N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide
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N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide
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N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide
Reactant of Route 6
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N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide

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